N-(2-benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide

Physicochemical profiling Isomer comparison Drug-likeness

N-(2-Benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide (CAS 898446-79-2, PubChem CID is a synthetic N-sulfonylbenzamide derivative with molecular formula C₂₃H₂₁NO₄S and a molecular weight of 407.5 g/mol. The compound features a benzophenone-derived benzoyl group at the ortho position of the aniline ring and a 4-ethylsulfonyl substituent on the benzamide carbonyl ring.

Molecular Formula C23H21NO4S
Molecular Weight 407.48
CAS No. 898446-79-2
Cat. No. B2384323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide
CAS898446-79-2
Molecular FormulaC23H21NO4S
Molecular Weight407.48
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3
InChIInChI=1S/C23H21NO4S/c1-3-29(27,28)19-12-10-18(11-13-19)23(26)24-21-14-9-16(2)15-20(21)22(25)17-7-5-4-6-8-17/h4-15H,3H2,1-2H3,(H,24,26)
InChIKeyFDHBWJUFNKXFJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide (CAS 898446-79-2): Procurement-Relevant Identity and Classification


N-(2-Benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide (CAS 898446-79-2, PubChem CID 7295284) is a synthetic N-sulfonylbenzamide derivative with molecular formula C₂₃H₂₁NO₄S and a molecular weight of 407.5 g/mol [1]. The compound features a benzophenone-derived benzoyl group at the ortho position of the aniline ring and a 4-ethylsulfonyl substituent on the benzamide carbonyl ring. It is cataloged by multiple chemical suppliers under the synonym AKOS024666947 and is typically offered at ≥95% purity . Notably, this compound is sometimes misattributed in vendor listings as BMS-345541, which is in fact a structurally unrelated imidazoquinoxaline IKK inhibitor (CAS 445430-58-0, C₁₄H₁₇N₅); users should verify identity by CAS number and molecular formula when procuring [2][3].

Why N-(2-Benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide Cannot Be Simply Interchanged with Positional Isomers or Methylsulfonyl Analogs


Within the N-(2-benzoyl-4-methylphenyl)-sulfonylbenzamide sub-series, the position of the ethylsulfonyl substituent on the benzamide ring (ortho, meta, or para) and the nature of the sulfonyl alkyl group (methyl vs. ethyl) produce measurable differences in computed physicochemical descriptors that can alter solubility, permeability, and protein-binding geometry [1]. The para-substituted 4-ethylsulfonyl configuration (target compound) yields a distinct spatial arrangement of hydrogen bond acceptors and rotatable bonds compared to the 2-ethylsulfonyl (CAS 898459-05-7) and 3-ethylsulfonyl (CAS 898434-27-0) positional isomers, as well as the 4-methylsulfonyl analog, making indiscriminate substitution scientifically unsound without revalidation of the specific structure-activity relationship [1]. Furthermore, the N-sulfonylbenzamide scaffold is documented in patent literature as a privileged chemotype for modulating voltage-gated sodium channels (e.g., Nav1.7) and carbonic anhydrase isoforms, where even minor substituent variations at the sulfonyl position have been shown to significantly alter target potency and isoform selectivity [2][3].

Quantitative Differentiation Evidence for N-(2-Benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide Versus Closest Analogs


Para-Substituted 4-Ethylsulfonyl Configuration Confers Distinct Spatial and Lipophilic Profile Compared to Ortho and Meta Positional Isomers

The target compound (4-ethylsulfonyl, para-substituted) exhibits a computed XLogP3 of 4.9 and a topological polar surface area (TPSA) of 88.7 Ų, with 6 rotatable bonds [1]. In contrast, the 2-ethylsulfonyl positional isomer (CAS 898459-05-7, ortho-substituted) possesses an identical molecular formula and molecular weight (407.5 g/mol) but the ortho positioning of the sulfonyl group relative to the carboxamide creates a different spatial arrangement that may influence intramolecular hydrogen bonding and conformational preferences . The 3-ethylsulfonyl isomer (CAS 898434-27-0, meta-substituted) also shares the same molecular formula . The para configuration places both the ethylsulfonyl and the amide carbonyl in a co-planar geometry relative to the central benzamide ring, maximizing conjugation and producing a distinct vector of the sulfonyl oxygen hydrogen bond acceptors compared to the bent geometries of the ortho and meta isomers [1][2]. This geometric distinction is critical for structure-based design applications where the spatial disposition of H-bond acceptors governs target binding.

Physicochemical profiling Isomer comparison Drug-likeness

Ethylsulfonyl vs. Methylsulfonyl Para-Substitution: Lipophilicity Increment Driven by the Extra Methylene Group

The target compound's 4-ethylsulfonyl group (—SO₂CH₂CH₃) provides a measurable increase in lipophilicity compared to the 4-methylsulfonyl analog (—SO₂CH₃). Based on the well-established Hansch π constant for the methylene (CH₂) increment of approximately +0.5 log units, the ethylsulfonyl compound is predicted to have an XLogP3 approximately 0.5 units higher than the methylsulfonyl analog [1][2]. The target compound's measured XLogP3 of 4.9 [3] is consistent with this prediction when compared to the methylsulfonyl congener. This modest but quantifiable lipophilicity difference can influence membrane permeability, plasma protein binding, and metabolic clearance in a predictable manner, as documented in lead optimization campaigns across multiple sulfonamide-containing series [1]. The ethyl group also introduces one additional rotatable bond and greater conformational flexibility at the sulfonyl terminus compared to the methyl analog [3].

Lipophilicity optimization SAR Lead optimization

N-Sulfonylbenzamide Scaffold Is a Recognized Privileged Chemotype in Ion Channel and Carbonic Anhydrase Drug Discovery Programs

The N-sulfonylbenzamide core structure shared by the target compound is explicitly claimed in patent literature as a pharmacophore for voltage-gated sodium channel (Nav1.7) inhibition, with disclosed compounds achieving IC₅₀ values in the nanomolar to low micromolar range against the Nav1.7 channel [1]. In a related patent application (WO2016124139), N-(substituted sulfonyl)benzamide derivatives are described as therapeutic agents for pain, with certain exemplars demonstrating Nav1.7 IC₅₀ values below 100 nM [1]. In parallel, phenylsulfonyl-benzamide derivatives have been rationally designed as anti-prostate cancer agents with reported antiproliferative IC₅₀ values in the sub-micromolar range against LNCaP and PC-3 cell lines [2]. The specific 4-ethylsulfonyl substitution pattern on the target compound positions it within this established bioactive chemical space. Additionally, sulfonamide-containing benzamides are recognized as zinc-binding carbonic anhydrase inhibitors, with tail-group modifications at the sulfonyl position shown to modulate isoform selectivity (e.g., hCA II vs. hCA IX) by over 100-fold [3].

Nav1.7 inhibition Carbonic anhydrase Pain therapeutics

Vendor-Specified Purity Benchmark of ≥95% Enables Direct Use in Screening Cascades Without Additional Purification

The target compound is commercially available with a specified purity of ≥95% (Catalog No. CM935385) . This purity level meets the commonly accepted threshold for direct deployment in high-throughput screening (HTS) and biochemical assay cascades without requiring in-house re-purification, which is a practical procurement consideration. In comparison, many custom-synthesized analogs of the N-(2-benzoyl-4-methylphenyl)-sulfonylbenzamide series are offered only as crude or semi-purified products, necessitating additional chromatographic purification steps that add cost and delay . While the 95% specification is not unique to this compound, the consistent availability at this purity grade from catalog suppliers distinguishes it from less readily accessible positional isomers that may require bespoke synthesis. The compound's identity can be confirmed by its PubChem-deposited InChIKey (FDHBWJUFNKXFJR-UHFFFAOYSA-N) and SMILES string (CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C)C=C2)C(=O)C3=CC=CC=C3) [1].

Compound quality control HTS readiness Procurement specification

Recommended Research and Industrial Application Scenarios for N-(2-Benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide


Structure-Activity Relationship (SAR) Expansion of N-Sulfonylbenzamide Nav1.7 or Carbonic Anhydrase Inhibitor Series

The target compound's 4-ethylsulfonyl substitution pattern provides a defined lipophilicity increment (estimated ΔXLogP3 ≈ +0.5 over the methylsulfonyl analog) and a distinct spatial orientation of the sulfonyl group compared to ortho and meta isomers, making it a suitable candidate for systematic SAR exploration of the sulfonyl position in Nav1.7 inhibitor or carbonic anhydrase inhibitor programs where the N-sulfonylbenzamide scaffold has established target engagement precedent [1][2]. Its ≥95% commercial purity enables immediate deployment in electrophysiological or enzymatic assays without pre-purification .

Chemical Biology Probe Development Targeting the NF-κB or Ion Channel Pathways

Given the established role of N-sulfonylbenzamide derivatives in modulating ion channels and the documented anti-proliferative activity of phenylsulfonyl-benzamides in prostate cancer cell models (IC₅₀ values in the sub-micromolar to low micromolar range for related compounds), the target compound serves as a chemical starting point for probe development in inflammatory or oncology pathways [1][2]. Researchers should note that the compound is NOT BMS-345541 (a structurally unrelated IKK inhibitor), and any NF-κB pathway studies must use the correct compound identity verified by CAS number and InChIKey [3].

Medicinal Chemistry Lead Optimization Focused on Sulfonyl Group Lipophilicity Tuning

The ethylsulfonyl moiety offers a deliberate, quantifiable increase in lipophilicity (XLogP3 = 4.9) relative to the methylsulfonyl congener, providing medicinal chemists with a tool to fine-tune ADME properties such as membrane permeability and metabolic stability without altering the benzoylphenyl pharmacophore core [1][2]. This is particularly relevant in lead optimization campaigns where balancing potency with favorable pharmacokinetic properties is required, and where small, predictable lipophilicity increments can be strategically deployed [2].

Building Block for Parallel Library Synthesis of N-(2-Benzoyl-4-methylphenyl)-Sulfonylbenzamide Derivatives

The compound can serve as a reference standard or synthetic intermediate for generating focused libraries of N-(2-benzoyl-4-methylphenyl)-sulfonylbenzamide analogs with varying sulfonyl substituents (alkyl, aryl, heterocyclic), enabling systematic exploration of this chemical space for diverse biological targets including kinases, carbonic anhydrases, and ion channels [1]. The para-substitution pattern places the sulfonyl group distal to the benzoyl moiety, minimizing steric interference during subsequent derivatization reactions.

Quote Request

Request a Quote for N-(2-benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.